Chemical Identity and Purity: Fequesetide vs. TB-500 (N-Acetylated LKKTETQ)
Fequesetide (LKKTETQ) is chemically distinct from its primary analog TB-500, which is the N-acetylated version of the same peptide sequence (Ac-LKKTETQ) [1]. This is a critical differentiator for procurement and research use. N-terminal acetylation alters the molecule's net charge, hydrophobicity, and susceptibility to degradation by aminopeptidases, directly affecting its in vitro and in vivo behavior [2]. Fequesetide is commercially available with a verified purity of ≥99.36%, a standard not uniformly guaranteed for other 'LKKTETQ' or TB-500 products .
| Evidence Dimension | Chemical Structure |
|---|---|
| Target Compound Data | Sequence: LKKTETQ; N-terminus: Free amine (non-acetylated) |
| Comparator Or Baseline | Sequence: Ac-LKKTETQ; N-terminus: Acetylated (TB-500) |
| Quantified Difference | Difference in molecular weight of +42 Da for the acetyl group; Verified purity of Fequesetide at 99.36%. |
| Conditions | N/A |
Why This Matters
For scientists requiring a defined, non-acetylated peptide to study the native actin-binding domain, Fequesetide is the only valid choice, as TB-500 represents a distinct chemical entity.
- [1] Ho, E.N.M., et al. (2012). Doping control analysis of TB-500, a synthetic version of an active region of thymosin β4, in equine urine and plasma by liquid chromatography–mass spectrometry. Journal of Chromatography A, 1265, 57-69. View Source
- [2] Kwok, W.H., et al. (2013). Doping control analysis of seven bioactive peptides in horse plasma by liquid chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 405(8), 2595-2606. View Source
